Daglutril

Descripción general

Descripción

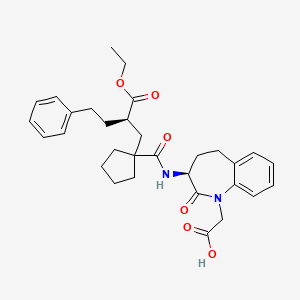

Daglutril es un compuesto activo por vía oral que funciona como un inhibidor mixto de la endopeptidasa neutra y la enzima convertidora de endotelina. Actualmente está en desarrollo para el tratamiento de la hipertensión esencial y la insuficiencia cardíaca congestiva . La fórmula química del compuesto es C₃₁H₃₈N₂O₆, y es conocido por su potencial para reducir la presión arterial y la proteinuria, así como por sus efectos renoprotectores .

Métodos De Preparación

La síntesis de daglutril implica varios pasos, comenzando con la preparación de los compuestos intermedios. La ruta sintética generalmente incluye los siguientes pasos:

Formación del derivado de ciclopentano: Esto involucra la reacción de un derivado de ciclopentano con un compuesto etoxilcarbonil-fenilbutil bajo condiciones específicas.

Amidación: El intermedio luego se somete a amidación para formar el derivado de ciclopentanocarboxamida.

Ciclización: El paso final implica la ciclización para formar el derivado de ácido benzazepínil acético, que es this compound.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucran la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Daglutril experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, pueden ocurrir en sitios específicos de la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Hypertension in Type 2 Diabetes and Nephropathy

Daglutril has shown promising results in managing hypertension among patients with type 2 diabetes and nephropathy. A randomized crossover trial demonstrated that this compound significantly reduced both systolic and diastolic blood pressure compared to placebo. The study included 45 patients who were treated with this compound (300 mg/day) alongside losartan, a common antihypertensive medication. Key findings included:

- Systolic Blood Pressure : Reduced by an average of 5.2 mm Hg.

- Diastolic Blood Pressure : Reduced by an average of 2.5 mm Hg.

- Safety Profile : The treatment was well-tolerated, with mild adverse effects noted .

Proteinuria Management

While this compound did not significantly reduce urinary albumin excretion compared to placebo in the aforementioned study, it has been associated with mitigating proteinuria in other contexts. Research indicates that NEP inhibitors can enhance renal function by reducing protein leakage and improving glomerular filtration rates .

Comparative Efficacy

A comparative analysis of various antihypertensive agents reveals that this compound's dual inhibition mechanism may offer advantages over single-enzyme inhibitors. For instance, traditional NEP inhibitors often fail to provide adequate blood pressure control because they also reduce the levels of vasoconstrictors like endothelin-1. In contrast, this compound's dual action allows it to maintain a more balanced effect on vascular tone .

| Parameter | This compound | Traditional NEP Inhibitors | Endothelin Receptor Antagonists |

|---|---|---|---|

| Systolic BP Reduction (mm Hg) | 5.2 | Variable | Typically lower |

| Diastolic BP Reduction (mm Hg) | 2.5 | Variable | Typically lower |

| Effect on Proteinuria | Limited | Moderate | Variable |

| Safety Profile | Acceptable | Varies | Generally acceptable |

Case Study 1: Efficacy in Hypertensive Patients

In a clinical trial involving hypertensive patients with type 2 diabetes, this compound was administered for eight weeks alongside standard antihypertensive therapy. Results indicated significant reductions in blood pressure without notable increases in adverse events, supporting its use as an effective adjunct therapy for this patient population .

Case Study 2: Long-term Outcomes

Longitudinal studies are needed to evaluate the long-term effects of this compound on renal outcomes and cardiovascular health. Preliminary data suggest that its ability to modulate both neprilysin and endothelin pathways may lead to improved outcomes in chronic kidney disease progression, although further research is necessary to substantiate these claims .

Mecanismo De Acción

Daglutril ejerce sus efectos inhibiendo tanto la endopeptidasa neutra como la enzima convertidora de endotelina. Esta doble inhibición conduce a niveles aumentados de péptidos natriuréticos plasmáticos y big endotelina-1, lo que ayuda a reducir las presiones de llenado cardíaco derecho e izquierdo. La inhibición combinada de estas enzimas es beneficiosa para controlar la insuficiencia cardíaca y la hipertensión .

Comparación Con Compuestos Similares

Daglutril es único debido a su acción inhibitoria dual sobre la endopeptidasa neutra y la enzima convertidora de endotelina. Los compuestos similares incluyen:

SLV336: Otro inhibidor dual con propiedades similares, pero principalmente estudiado en entornos preclínicos.

This compound destaca por su etapa avanzada de desarrollo y sus potenciales beneficios terapéuticos en entornos clínicos.

Actividad Biológica

Daglutril, a combined inhibitor of endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP), has garnered attention for its potential therapeutic applications, particularly in managing hypertension and renal complications associated with type 2 diabetes. This article delves into the biological activity of this compound, summarizing key findings from clinical trials and research studies.

This compound functions by inhibiting two critical enzymes:

- Endothelin-Converting Enzyme (ECE) : This enzyme converts big endothelin-1 (ET-1) into its active form, which is a potent vasoconstrictor.

- Neutral Endopeptidase (NEP) : NEP degrades several biologically active peptides, including natriuretic peptides that promote vasodilation and diuresis.

By simultaneously inhibiting these enzymes, this compound aims to enhance vasodilatory effects while reducing the levels of vasoconstrictors, thus potentially lowering blood pressure and improving renal function.

1. Efficacy in Hypertensive Patients with Type 2 Diabetes

A pivotal study evaluated the effects of this compound on blood pressure and renal outcomes in hypertensive patients with type 2 diabetes and nephropathy. Key details from the study include:

- Study Design : A randomized, crossover trial involving 45 patients.

- Dosage : Patients received this compound at a dose of 300 mg/day for 8 weeks, followed by a placebo period.

- Primary Endpoint : Change in 24-hour urinary albumin excretion.

- Secondary Endpoints : Blood pressure measurements (systolic, diastolic, mean), renal hemodynamics, and safety profile.

Results :

- This compound did not significantly reduce urinary albumin excretion compared to placebo (-7.6 μg/min; p=0.559).

- Significant reductions in blood pressure were observed:

- 24-hour Systolic BP : Decreased by -5.2 mm Hg (p=0.0013).

- Office Systolic BP : Decreased by -5.4 mm Hg (p=0.028).

The study concluded that this compound effectively improved blood pressure control in this high-risk population while maintaining an acceptable safety profile .

2. Comparison with Other Antihypertensives

Research comparing this compound with other antihypertensive agents indicated its unique dual-action mechanism may offer advantages over traditional treatments. For instance, studies have shown that combinations involving NEP inhibitors can enhance cardiovascular outcomes by increasing levels of beneficial peptides like atrial natriuretic peptide (ANP) while simultaneously inhibiting harmful vasoconstrictors .

Safety Profile

In clinical trials, this compound was generally well-tolerated. The most common adverse effects included mild treatment-related events such as facial or peripheral edema. Notably, the incidence of severe adverse reactions was low .

Summary of Research Findings

Propiedades

IUPAC Name |

2-[(3S)-3-[[1-[(2R)-2-ethoxycarbonyl-4-phenylbutyl]cyclopentanecarbonyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O6/c1-2-39-29(37)24(15-14-22-10-4-3-5-11-22)20-31(18-8-9-19-31)30(38)32-25-17-16-23-12-6-7-13-26(23)33(28(25)36)21-27(34)35/h3-7,10-13,24-25H,2,8-9,14-21H2,1H3,(H,32,38)(H,34,35)/t24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQODGUTLZXUGZ-RPBOFIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)CC2(CCCC2)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)CC2(CCCC2)C(=O)N[C@H]3CCC4=CC=CC=C4N(C3=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171341 | |

| Record name | Daglutril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SLV306 increased plasma natriuretic peptides and big endothelin-1 levels in a dose-dependent manner, confirming neutral endopeptidase and endothelin-converting enzyme inhibition. The combined inhibition of neutral endopeptidase and endothelin-converting enzyme may be useful in heart failure by reducing right and left cardiac filling pressures | |

| Record name | Daglutril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

182821-27-8 | |

| Record name | Daglutril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182821-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daglutril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182821278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daglutril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Daglutril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAGLUTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKV299446X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.